molecular formula C22H18N4O2S2 B2903897 N-(naphthalen-1-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868974-74-7

N-(naphthalen-1-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2903897
CAS No.: 868974-74-7
M. Wt: 434.53
InChI Key: MEQCNIFHOLLOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylacetamido group at position 5 and a thioether-linked acetamide moiety at position 2. This structural motif is common in bioactive molecules, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name

N-[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-19(13-15-7-2-1-3-8-15)24-21-25-26-22(30-21)29-14-20(28)23-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQCNIFHOLLOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18N4O2S2
  • Molecular Weight : 430.53 g/mol
  • SMILES Notation : O=C(CSCC1=CC=CC2=C1C=CC=C2)NC3=CC=CC=C3

This structure indicates the presence of a naphthalene moiety linked to a thiadiazole ring through a thioether bond, which is crucial for its biological activity.

In Vitro Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives against cancer cell lines. For instance, the compound was tested alongside other 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that derivatives containing the 1,3,4-thiadiazole ring demonstrate promising antibacterial and antifungal activities. Key findings include:

  • Antibacterial Activity : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : It also displayed antifungal properties against strains such as Candida albicans, suggesting a broad spectrum of antimicrobial action .

Case Study 1: Antitumor Evaluation

In a study focused on histone deacetylase inhibitors (HDACi), this compound was synthesized and evaluated for its antitumor activity. The results indicated that compounds with similar structures could effectively inhibit tumor growth in vitro and in vivo models .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring significantly impacted their biological activities. For instance:

CompoundModificationActivity TypeMIC/IC50
4ePiperazine ring additionCytotoxicityIC50 < 10 µM
11cp-Chlorophenyl substitutionAntibacterialMIC = 62.5 µg/mL
18aNitro group introductionAntifungalZone of inhibition = 15 mm

These findings underscore the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural similarities with several derivatives in the evidence, differing primarily in substituents on the thiadiazole ring or acetamide group. Key analogs include:

Compound Name Key Substituents Biological Activity/Properties Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitroaniline, 4-Cl-phenyl Apoptosis induction (92.36% Akt inhibition)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Benzothiazole, phenylureido Antiproliferative (GC-MS: 456.44 [M+H]⁺)
BPTES (N-(5-(2-((2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl)thio)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) Bis-thiadiazole, phenylacetamido Glutaminase-1 inhibitor
2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide Allyl, thienyl, triazole Structural analog (ChemSpider ID: 1506951)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 3) enhance Akt inhibitory activity, likely due to improved binding to hydrophobic kinase pockets .
  • Bis-thiadiazole structures (e.g., BPTES) exhibit unique enzyme inhibition profiles, suggesting the target compound’s thiadiazole-phenylacetamido motif may similarly target metabolic enzymes .
Physicochemical Properties

Comparative data on melting points, spectral properties, and hydrophobicity:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) HRMS [M+H]⁺ (Found) XlogP Reference
Target Compound Not reported ~1670–1682 (estimated) ~470–500 (estimated) ~6.8*
6b (N-(2-nitrophenyl)acetamide analog) 265–267 1682 404.1348 3.5
5c (Antimicrobial thiadiazole) 169–171 1671 Not reported 4.2
4g (Benzothiazole-thiadiazole) 263–265 1676 456.44 5.1
Compound 6m (4-Chlorophenyl analog) 138–140 1678 393.1112 4.8

*Estimated based on ’s analog with XlogP 6.8 .

Key Observations :

  • Thiadiazole derivatives generally exhibit high melting points (130–270°C), correlating with strong intermolecular interactions (e.g., hydrogen bonding from –NH and C=O groups) .
  • Hydrogen bond acceptors (e.g., thioether, carbonyl) contribute to solubility challenges, as seen in high XlogP values (>4) .

Q & A

Q. What are the established synthetic routes for N-(naphthalen-1-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Alkylation or acylation reactions to introduce the naphthalene and phenylacetamido groups. For example, coupling 2-(naphthalen-1-yl)acetic acid derivatives with thiadiazole-thiol intermediates using carbodiimide coupling agents .
  • Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography. Reaction conditions (e.g., DMF as solvent, 60–80°C, 6–8 hours) are critical for yields >70% .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Essential methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., δ 5.38 ppm for –NCH2_2CO– protons) .
  • Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]+^+ calculated 404.1359, observed 404.1348) .
  • IR Spectroscopy: Peaks at 1671–1682 cm1^{-1} confirm C=O stretching in acetamide groups .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Byproducts: Unreacted thiosemicarbazides or incomplete acylation intermediates.
  • Mitigation: Use TLC (hexane:ethyl acetate, 8:2) to monitor reactions . Impurities are removed via solvent extraction (ethyl acetate/brine) or recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Discrepancies often arise from:

  • Assay Conditions: Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
  • Compound Purity: Verify purity (>95% by HPLC) to exclude confounding effects from trace impurities .
  • Dosage Optimization: Perform dose-response curves across 3–4 log concentrations to refine IC50_{50} values .

Q. What strategies are effective in determining the structure-activity relationship (SAR) for this compound's antimicrobial effects?

  • Analog Synthesis: Modify substituents (e.g., replacing naphthalene with fluorophenyl groups) and test against Gram-positive/negative bacteria .
  • Molecular Docking: Use software like AutoDock Vina to predict interactions with bacterial targets (e.g., DNA gyrase). Correlate binding scores (ΔG < -8 kcal/mol) with MIC values .
  • Electron-Withdrawing Groups: Introduce nitro or methoxy groups to enhance membrane penetration, as seen in analogs with 4× improved activity .

Q. How does the electronic nature of substituents influence the compound's reactivity in nucleophilic reactions?

  • Electron-Withdrawing Groups (NO2_2): Increase electrophilicity of the thiadiazole ring, accelerating nucleophilic substitution (e.g., 2× faster reaction with amines) .
  • Electron-Donating Groups (OCH3_3): Stabilize intermediates via resonance, favoring SN1 mechanisms in polar solvents (e.g., DCM) .
  • Quantitative Analysis: Use Hammett σ constants to predict substituent effects on reaction rates (ρ = +1.2 for thiadiazole systems) .

Methodological Resources

  • Synthesis Optimization: Refer to and for step-by-step protocols.
  • Biological Assays: and provide standardized testing frameworks.
  • Computational Modeling: and detail docking and SAR methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.